N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
CAS No.: 1993501-23-7
Cat. No.: VC2822637
Molecular Formula: C17H16N4O
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1993501-23-7 |
|---|---|
| Molecular Formula | C17H16N4O |
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 1-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine |
| Standard InChI | InChI=1S/C17H16N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-12H,1H3,(H2,18,20)/b19-11+ |
| Standard InChI Key | XELCCCWBUUMWSJ-YBFXNURJSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=N/N2C=C(N=C2N)C3=CC=CC=C3 |
| SMILES | COC1=CC=CC=C1C=NN2C=C(N=C2N)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=CC=C1C=NN2C=C(N=C2N)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Properties
Molecular Structure and Composition
N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine possesses a molecular formula of C17H16N4O, corresponding to a molecular weight of 292.33 g/mol. The compound features a complex molecular architecture built around an imidazole core with specific substitution patterns. At position 4 of the imidazole ring, a phenyl group is attached, contributing to the compound's aromatic character and potential for π-π interactions. The imidazole nitrogen at position 1 forms an imine linkage (C=N) with the methylene carbon attached to a 2-methoxyphenyl group, with this linkage exhibiting an E-configuration. Additionally, an amino group is present at position 2 of the imidazole ring, providing a potential site for hydrogen bonding and further derivatization.
The structural characteristics of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine are summarized in Table 1, which provides an overview of its key chemical identifiers and structural features.
Table 1: Chemical Identity and Structural Data for N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
| Parameter | Value |
|---|---|
| CAS Number | 1993501-23-7 |
| Molecular Formula | C17H16N4O |
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 1-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine |
| Standard InChI | InChI=1S/C17H16N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-12H,1H3,(H2,18,20)/b19-11+ |
| Standard InChIKey | XELCCCWBUUMWSJ-YBFXNURJSA-N |
| Canonical SMILES | COC1=CC=CC=C1C=NN2C=C(N=C2N)C3=CC=CC=C3 |
Physical and Chemical Properties
As a derivative of imidazole, N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine is expected to exhibit certain physical and chemical properties characteristic of this class of compounds. Imidazole itself is known for its amphoteric nature, capable of acting both as an acid and a base due to the presence of both a basic nitrogen atom (with a lone pair) and an acidic NH group . This amphoteric character is likely modified in our target compound due to its specific substitution pattern, particularly the presence of the amino group at position 2 and the imine linkage at position 1.
The physical state of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine at standard conditions is expected to be a solid, consistent with its molecular weight and structure. Its solubility profile would likely show some solubility in organic solvents such as alcohols, ethers, and chlorinated solvents, with limited solubility in water. The presence of multiple aromatic systems (imidazole, phenyl, and methoxyphenyl) suggests potential for UV-visible absorption, which could be useful for analytical detection and characterization.
Table 2: Predicted Physical and Chemical Properties of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
| Property | Expected Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Color | Not specified in available data |
| Solubility | Likely soluble in organic solvents; limited water solubility |
| Acid-Base Behavior | Potentially amphoteric, with basic character enhanced by amino group |
| UV-Visible Absorption | Expected absorption due to aromatic systems and imine linkage |
| Stability | Potential sensitivity to hydrolysis at the imine linkage under acidic conditions |
| Hydrogen Bonding Capacity | Multiple donor and acceptor sites (NH2, C=N, OCH3, imidazole N) |
Synthetic Approaches and Reaction Chemistry
Reactivity Profile and Chemical Transformations
N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine contains several reactive functional groups that can participate in various chemical transformations. The primary amino group at position 2 of the imidazole ring is expected to undergo typical amine reactions, including acylation, alkylation, and condensation with carbonyl compounds. This functional group provides a valuable handle for further derivatization and potential linkage to other molecular entities.
The imine linkage (C=N) connecting the imidazole to the 2-methoxyphenyl group represents another reactive site, potentially susceptible to hydrolysis under acidic conditions or reduction to form a secondary amine. Additionally, this functional group could participate in cycloaddition reactions with appropriate dienophiles, offering pathways to more complex heterocyclic structures.
The imidazole core itself contributes significant reactivity to the compound. Imidazoles are known to participate in coordination chemistry, forming complexes with various metal ions through their nitrogen atoms . This property has been exploited in applications ranging from catalysis to protein purification, where imidazole is used to elute His-tagged proteins from nickel coordination resins . The specific substitution pattern in N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine may modulate these coordination properties, potentially offering selective metal-binding capabilities.
Table 3: Key Reactive Sites and Potential Chemical Transformations of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
| Functional Group | Position | Potential Reactions |
|---|---|---|
| Amino Group (-NH2) | Position 2 of imidazole | Acylation, alkylation, condensation with carbonyls, diazotization |
| Imine Linkage (C=N) | Between imidazole and methoxyphenyl | Hydrolysis, reduction, cycloaddition |
| Imidazole Ring | Core structure | Metal coordination, electrophilic aromatic substitution |
| Methoxy Group (-OCH3) | Ortho position of phenyl | O-demethylation, ether cleavage |
| Phenyl Ring | Position 4 of imidazole | Electrophilic aromatic substitution, functionalization |
Spectroscopic Characterization
Infrared Spectroscopy and Mass Spectrometry
Infrared (IR) spectroscopy of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine would reveal characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amino group would typically appear in the region of 3300-3500 cm-1, potentially as two distinct bands. The C=N stretching of the imine linkage would be expected around 1640-1660 cm-1, while the C-O-C stretching of the methoxy group would appear in the region of 1230-1270 cm-1. Various aromatic C-H and C=C stretching modes would also be observed in their characteristic regions.
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 292, corresponding to the molecular weight of C17H16N4O. Characteristic fragmentation patterns might include loss of the methoxy group, cleavage of the imine linkage, and various rearrangements typical of aromatic and heterocyclic compounds.
Table 4: Expected Spectroscopic Data for N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
| Spectroscopic Technique | Expected Key Features |
|---|---|
| 1H NMR | Aromatic protons (δ 7.2-7.8 ppm); Methoxy protons (δ 3.8-4.0 ppm); Imidazole C-H (δ 7.5-8.0 ppm); Imine C-H (δ 8.0-8.5 ppm); Amino protons (δ 5.0-6.0 ppm, broad) |
| 13C NMR | Methoxy carbon (δ 55-60 ppm); Aromatic and imidazole carbons (δ 110-150 ppm); Imine carbon (δ 160-165 ppm) |
| IR Spectroscopy | N-H stretching (3300-3500 cm-1); C=N stretching (1640-1660 cm-1); C-O-C stretching (1230-1270 cm-1); Aromatic C-H and C=C stretching bands |
| Mass Spectrometry | Molecular ion at m/z 292; Fragments from loss of methoxy group and imine cleavage |
Applications and Research Significance
| Field | Potential Applications |
|---|---|
| Pharmaceutical Research | Drug development targeting various disease areas; Structure-activity relationship studies; Pharmacokinetic investigations |
| Chemical Research | Model compound for studying reactivity of functionalized imidazoles; Building block for complex heterocyclic synthesis; Ligand for coordination chemistry |
| Materials Science | Development of optical materials with specific absorption/emission properties; Component in metal-organic frameworks or coordination polymers; Functional coatings or thin films |
| Catalysis | Ligand for metal-catalyzed reactions; Potential organocatalyst for specific transformations; Component in immobilized catalytic systems |
| Analytical Chemistry | Reference standard for method development; Chelating agent for metal detection or separation; Component in chromatographic stationary phases |
| Aspect | Recommendation |
|---|---|
| Personal Protection | Use of chemical-resistant gloves, safety glasses, and laboratory coat; Handling in well-ventilated areas or under fume hoods |
| Storage Conditions | Store in tightly closed containers in cool, dry locations; Protect from light, moisture, and incompatible materials |
| Stability Considerations | Potential sensitivity to hydrolysis at the imine linkage; Possible degradation under acidic conditions or extended exposure to moisture |
| Disposal | Follow local regulations for disposal of laboratory chemicals; Consider as potentially hazardous waste requiring appropriate handling |
| Research Designation | For research use only; Not for human or veterinary applications |
Future Research Perspectives
Structure-Activity Relationship Studies
Future research involving N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine could focus on structure-activity relationship (SAR) studies to explore how structural modifications affect its properties and potential applications. This might involve systematic variation of substituents on the phenyl rings, alteration of the methoxy positioning, or modification of the imine linkage to examine the impact on physical properties, chemical reactivity, or biological activity.
The E-configuration of the imine linkage represents a particularly interesting structural feature that could be further investigated. Comparison with the corresponding Z-isomer, if synthetically accessible, would provide valuable insights into the importance of stereochemistry for the compound's properties and potential applications. Additionally, reduction of the imine to create the corresponding amine would generate a more flexible molecule, potentially with different functional properties.
Advanced Synthetic and Analytical Investigations
Development of efficient and stereoselective synthetic routes to N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine and its structural analogues represents another promising area for future research. This might involve exploration of catalytic methods for the formation of the imidazole core or the imine linkage, potentially offering more sustainable and scalable approaches to these structural motifs.
More comprehensive analytical characterization of the compound through advanced techniques such as single-crystal X-ray diffraction, detailed NMR studies, or computational modeling would provide deeper insights into its three-dimensional structure, electronic properties, and reactivity patterns. Such information would be valuable for guiding the design of analogues with specific structural features tailored for particular applications.
Exploration of Novel Applications
The unique structural features of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine suggest potential for novel applications that could be explored through interdisciplinary research. In pharmaceutical science, screening against various biological targets could reveal unexpected activities that might be further developed through medicinal chemistry approaches. In materials science, investigation of its optical properties, coordination behavior, or self-assembly characteristics might uncover applications in sensing, catalysis, or functional materials.
The compound's potential for metal coordination through its nitrogen atoms suggests applications in analytical chemistry or separation science, potentially as a chelating agent for specific metal ions or as a component in chromatographic stationary phases. Additionally, its extended conjugation system might confer interesting photophysical properties warranting exploration for applications in photochemistry or optoelectronic materials.
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